3-Methyltridecanoic acid
Overview
Description
3-Methyltridecanoic acid is a long-chain fatty acid with the molecular formula C14H28O2. This compound is hydrophobic, practically insoluble in water, and relatively neutral .
Scientific Research Applications
3-Methyltridecanoic acid has several scientific research applications:
Mechanism of Action
Target of Action
3-Methyltridecanoic acid, also known as tridecanoic acid methyl ester (TAME), is a long-chain fatty acid . The primary targets of TAME are enteropathogenic Gram-positive and Gram-negative bacteria . These bacteria are often associated with gastrointestinal diseases .
Mode of Action
TAME interacts with its bacterial targets by disrupting their cellular morphology . This disruption leads to significant extracellular leakage activity . In silico molecular docking studies have shown that TAME has a strong binding affinity to the Escherichia coli DNA Gyrase B protein, causing conformational changes .
Biochemical Pathways
TAME is part of the class of organic compounds known as long-chain fatty acids . These fatty acids are built via de novo synthesis and elongation . The de novo fatty acid synthesis starts from the primer acetyl-CoA and the extender malonyl-CoA through a cyclic series of reactions catalyzed by fatty acid synthases .
Pharmacokinetics
As a long-chain fatty acid, it is expected to be very hydrophobic and practically insoluble in water . These properties could impact its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The action of TAME results in significant rupturing of bacterial cells due to induced autolysis . This leads to the death of the bacteria, thereby exerting its antibacterial effects .
Action Environment
The action, efficacy, and stability of TAME can be influenced by various environmental factors. For instance, the presence of other antimicrobial agents can have a synergistic effect, enhancing the antibacterial activity of TAME . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Methyltridecanoic acid are not fully understood due to limited research. As a long-chain fatty acid, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by its hydrophobicity and its long aliphatic tail .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
As a long-chain fatty acid, it could potentially be involved in fatty acid metabolism pathways .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyltridecanoic acid can be synthesized through various methods. One common method involves the oxidation of 1-tetradecene using permanganate . Another approach is the esterification of tridecanoic acid with methanol to form methyl tridecanoate, which can then be hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and hydrolysis processes. The esterification of tridecanoic acid with methanol is carried out under acidic conditions, followed by hydrolysis of the ester to produce the desired acid .
Chemical Reactions Analysis
Types of Reactions
3-Methyltridecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride can be used to convert the carboxyl group to an acyl chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
Tridecanoic acid: A 13-carbon saturated fatty acid with similar properties but without the methyl group at the third position.
Methyl tridecanoate: The methyl ester of tridecanoic acid, used as an intermediate in the synthesis of 3-methyltridecanoic acid.
Uniqueness
This compound is unique due to the presence of the methyl group at the third position, which influences its chemical reactivity and biological activity. This structural difference can lead to variations in its interaction with enzymes and other molecules, making it distinct from other long-chain fatty acids .
Properties
IUPAC Name |
3-methyltridecanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-13(2)12-14(15)16/h13H,3-12H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEQRSJZNQFUBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415548 | |
Record name | Tridecanoic acid, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58054-74-3 | |
Record name | Tridecanoic acid, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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